molecular formula C20H19FN2O4 B4642783 4-{[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]amino}butanoic acid

4-{[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]amino}butanoic acid

Cat. No. B4642783
M. Wt: 370.4 g/mol
InChI Key: BVTFZQQRVTYKRG-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[2-(Benzoylamino)-3-(2-fluorophenyl)acryloyl]amino}butanoic acid is a compound of interest in various chemical and pharmaceutical studies. It is related to a class of compounds that have been explored for their potential in synthesizing inhibitors and other biologically active molecules.

Synthesis Analysis

  • Synthesis of similar compounds often involves multiple steps, including nitro reduction, carbonyl reduction, cyclization, and ring-opening reactions, as seen in the synthesis of 4-(3-Amino-2-carboxy phenyl) butanoic acid, a related compound (Yuan Guo-qing, 2013).
  • Another relevant synthesis approach involves the use of OxymaPure/DIC for synthesizing α-ketoamide derivatives, which could be applicable to the synthesis of related compounds (A. El‐Faham et al., 2013).

Molecular Structure Analysis

  • The crystal structure of related compounds, such as {4-[3-(4-fluoro-phenyl)-acryloyl]-phenyl}-carbamic acid tert-butyl ester, has been determined by X-ray diffraction, highlighting details such as crystallization in orthorhombic space groups and specific bond angles and lengths (Charu Mahawer et al., 2013).

Chemical Reactions and Properties

  • Related compounds exhibit a range of chemical reactions, including hydrogenation to produce optically active derivatives, as seen in the hydrogenation of (Z) -α-N-benzoylamino-β-(fluorophenyl)-acrylic acids (H. Krause et al., 1992).
  • Reactivity with various agents such as hydrazines and primary amines, leading to a variety of products like pyrazoles and pyrimidine derivatives, is observed in compounds like (Z)-3-Benzoylamino-4-dimethylamino-2-oxo-3-butene (B. Stanovnik et al., 2002).

Physical Properties Analysis

  • The physical properties, such as solubility, melting point, and crystalline structure, are often determined through methods like X-ray crystallography, as in the case of the related compound {4-[3-(4-fluoro-phenyl)-acryloyl]-phenyl}-carbamic acid tert-butyl ester (Charu Mahawer et al., 2013).

Chemical Properties Analysis

  • The chemical behavior of these compounds, such as reactivity with different functional groups, stability, and the formation of derivatives, can be complex and varied. For example, (Z)-3-Benzoylamino-4-dimethylamino-2-oxo-3-butene shows diverse reactivity leading to the formation of pyrazoles and pyrimidine derivatives (B. Stanovnik et al., 2002).

properties

IUPAC Name

4-[[(E)-2-benzamido-3-(2-fluorophenyl)prop-2-enoyl]amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O4/c21-16-10-5-4-9-15(16)13-17(20(27)22-12-6-11-18(24)25)23-19(26)14-7-2-1-3-8-14/h1-5,7-10,13H,6,11-12H2,(H,22,27)(H,23,26)(H,24,25)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTFZQQRVTYKRG-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2F)C(=O)NCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2F)/C(=O)NCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]amino}butanoic acid
Reactant of Route 2
4-{[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]amino}butanoic acid
Reactant of Route 3
4-{[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]amino}butanoic acid
Reactant of Route 4
4-{[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]amino}butanoic acid
Reactant of Route 5
4-{[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]amino}butanoic acid
Reactant of Route 6
Reactant of Route 6
4-{[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]amino}butanoic acid

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